molecular formula C18H16N2O2 B11171095 5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 505088-43-7

5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11171095
CAS No.: 505088-43-7
M. Wt: 292.3 g/mol
InChI Key: LSQXBUHXQOSHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a carboxamide group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide in boiling ethanol for 2 hours . The solid obtained is collected by filtration, washed with ethanol, dried, and recrystallized from dimethylformamide to give colorless crystals in 73% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the carboxamide group.

Scientific Research Applications

5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

505088-43-7

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-12-7-6-10-15(11-12)19-18(21)16-13(2)22-20-17(16)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,21)

InChI Key

LSQXBUHXQOSHNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.